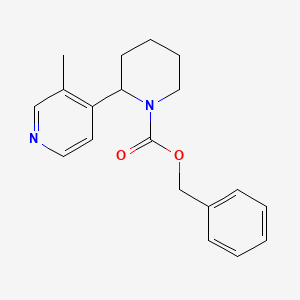

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15853199

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O2 |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |

| Standard InChI Key | MDUGEPGEHJYHOE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 2-position with a 3-methylpyridin-4-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This configuration introduces steric and electronic effects that influence its reactivity and binding affinity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |

| Boiling Point | Not reported |

| Density | ~1.12 g/cm³ (estimated) |

| logP (Octanol-Water) | ~2.5 (predicted) |

The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility enable diverse interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation:

-

NMR: Signals at δ 8.3–8.5 ppm (pyridine protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 1.2–2.8 ppm (piperidine and methyl groups).

-

NMR: Peaks corresponding to the carbonyl group (~155 ppm), pyridine carbons (~120–150 ppm), and aliphatic carbons (~20–50 ppm) .

-

MS: A molecular ion peak at m/z 310.4 [M+H] confirms the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Piperidine Functionalization: Starting with piperidine, the 2-position is substituted via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling introduces the 3-methylpyridin-4-yl group using a palladium catalyst .

-

Carboxylation: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperidine Substitution | 3-Methylpyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 |

| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF, 0°C → RT | 85–90 |

Purification and Scalability

Chromatographic techniques (e.g., flash chromatography) and recrystallization from ethanol/water mixtures yield >95% purity. Process optimization has focused on reducing palladium residues (<10 ppm) to meet pharmaceutical standards .

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

The 3-methylpyridin-4-yl moiety may engage nicotinic acetylcholine receptors (nAChRs), akin to related compounds showing affinity for α4β2 nAChR subtypes (Kᵢ = 10–20 nM) . Such interactions suggest potential applications in neurological disorders, though in vivo validation is pending.

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparison

The absence of electron-withdrawing groups (e.g., Cl) in Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate may enhance metabolic stability compared to chlorinated analogs .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unreported.

-

Toxicology: Acute and chronic toxicity data are needed to assess safety.

-

Formulation Development: Encapsulation in lipid nanoparticles could improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume